REACTION_CXSMILES
|
[N+:1]([CH2:4][C:5]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2)([O-])=O.CO.C(O)C.C(=O)([O-])[O-]>O.C(O)(C)C.C(O)CC>[NH2:1][CH2:4][C:5]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC12CCCN2CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir the mixture at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
the former type reaction
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, insoluble matters
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CONCENTRATION
|
Details
|
if necessary, concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
adding
|
Type
|
FILTRATION
|
Details
|
an alkali solution, filtering off
|
Type
|
DISTILLATION
|
Details
|
if necessary, insoluble matters, distilling out the solvent
|
Type
|
EXTRACTION
|
Details
|
extracting with use of an organic solvent
|
Type
|
CONCENTRATION
|
Details
|
concentrating the extract
|
Type
|
DISTILLATION
|
Details
|
distilling the residue
|
Type
|
CUSTOM
|
Details
|
or after completion of the reaction
|
Type
|
FILTRATION
|
Details
|
filtering off
|
Type
|
CUSTOM
|
Details
|
formed insoluble matters
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolving
|
Type
|
STIRRING
|
Details
|
stirring same for 1 to 12 hours at 20° C.
|
Duration
|
6.5 (± 5.5) h
|
Type
|
ADDITION
|
Details
|
while introducing ammonia gas
|
Type
|
CONCENTRATION
|
Details
|
filtering-off insoluble matters, concentrating the filtrate in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilling in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |